2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide
Description
This compound belongs to the α,β-unsaturated carbonyl family, characterized by a prop-2-enamide backbone substituted with electron-withdrawing groups (cyano, fluorophenyl, dichlorophenyl). Its structure features:
- β-aryl group: 3-cyano-4-fluorophenyl, contributing to π-π stacking and dipole interactions.
- N-aryl substituent: 2,4-dichlorophenyl, influencing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2FN3O/c18-13-2-4-16(14(19)7-13)23-17(24)12(9-22)6-10-1-3-15(20)11(5-10)8-21/h1-7H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKLXVPGSKBNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C18H13Cl2F2N3
- Molecular Weight : 368.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer and inflammatory pathways. Notably, it has been shown to inhibit signal transducer and activator of transcription 3 (STAT3), a critical regulator in many cancers.
Key Mechanisms:
- STAT3 Inhibition : The compound inhibits the JAK/STAT signaling pathway, leading to decreased cell proliferation in tumor cells.
- Reactive Oxygen Species (ROS) Production : Induces ROS, which can lead to apoptosis in cancer cells.
- Inhibition of PI3K/AKT Pathway : The compound's ability to modulate this pathway contributes to its antitumor effects.
Anticancer Activity
Recent studies have demonstrated that 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide exhibits significant anticancer properties:
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer).
- It showed an IC50 value of approximately 0.28 μM against HCT116 cells, indicating potent antiproliferative activity.
-
In Vivo Studies :
- In a colorectal cancer xenograft model, oral administration resulted in significant tumor suppression without severe toxicity.
- The compound's efficacy was attributed to its multifaceted mechanism involving both direct cytotoxicity and modulation of signaling pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory activity:
- In Vitro Assays : The compound demonstrated the ability to reduce the production of pro-inflammatory cytokines (e.g., IL-1β and TNFα) in macrophage cultures.
- In Vivo Models : It was effective in reducing paw edema in CFA-induced inflammation models.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (μM) | Observations |
|---|---|---|---|
| Antiproliferative | HCT116 | 0.28 | Significant inhibition of growth |
| Antiproliferative | MCF7 | TBD | TBD |
| Anti-inflammatory | Macrophage cultures | TBD | Reduced IL-1β and TNFα production |
| In Vivo Tumor Model | Colorectal cancer | TBD | Significant tumor suppression |
Case Studies
-
Study on STAT3 Inhibition :
- A recent study synthesized derivatives based on the parent structure and evaluated their effects on STAT3 signaling. Results indicated that compounds similar to 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(2,4-dichlorophenyl)prop-2-enamide effectively inhibited STAT3 phosphorylation, leading to reduced proliferation in colorectal cancer cells.
-
Anti-inflammatory Mechanisms :
- Another investigation focused on the anti-inflammatory potential of the compound using carrageenan-induced paw edema models. The results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications for inflammatory diseases.
Comparison with Similar Compounds
Antimicrobial Activity
- Fluorine and trifluoromethyl groups (e.g., in compound (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide) enhance activity against Staphylococcus aureus and MRSA, with MIC values comparable to ampicillin .
- Dichlorophenyl substituents (e.g., in 2-cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide) correlate with cytotoxicity, suggesting a trade-off between potency and selectivity .
Anti-inflammatory Potential
- Hydroxy/methoxy groups (e.g., in (2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) improve anti-inflammatory effects by attenuating NF-κB activation .
Lipophilicity and ADMET Properties
- Chlorine atoms increase logP by ~0.5–1.0 units per substitution, enhancing tissue penetration but risking hepatotoxicity .
Unique Features of the Target Compound
- Dual cyano groups: Uncommon in analogs; may confer unique binding modes (e.g., hydrogen bonding with kinase ATP pockets).
- 3-cyano-4-fluorophenyl vs. 4-cyanophenyl: The ortho-fluorine meta-cyano arrangement could optimize steric and electronic interactions compared to para-substituted analogs .
- N-(2,4-dichlorophenyl): This substitution pattern is less explored than mono-chlorinated or trifluoromethyl analogs, warranting further toxicological evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
